molecular formula C16H12O5 B1457606 (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one CAS No. 102067-84-5

(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one

Cat. No.: B1457606
CAS No.: 102067-84-5
M. Wt: 284.26 g/mol
InChI Key: KVYZXXBTJHJISR-UHFFFAOYSA-N
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Description

(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one is a homoisoflavonoid, a class of compounds recognized for its diverse biological activities. This specific compound is identified as a bioactive metabolite found in medicinal plants such as Caesalpinia sappan Linn., a plant traditionally used in herbal medicine and noted for its protective effects on cardiovascular organs . Research interest in this compound is driven by its potential role in modulating key signaling pathways involved in oxidative stress and inflammation, which are central to the pathogenesis of various diseases, including cardiovascular disorders . Homoisoflavonoids, in general, have been investigated for potential vasorelaxant effects, suggesting a research value for this compound in studies focused on vascular tone and blood pressure regulation . The compound's mechanism of action, while not fully elucidated for all contexts, is anticipated to be related to the antioxidant and anti-inflammatory properties characteristic of its chemical class, potentially offering a multi-target approach in experimental models of cellular injury . As such, it represents a valuable chemical tool for researchers in pharmacology and ethnopharmacology seeking to explore the molecular basis for the therapeutic effects of natural products, particularly in the context of cardiovascular protection, inflammation, and oxidative stress. This product is strictly for use in laboratory research.

Properties

IUPAC Name

3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYZXXBTJHJISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031878
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102067-84-5
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102067-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, commonly referred to as a homoisoflavonoid, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one features a chroman-4-one backbone with hydroxyl groups that contribute to its reactivity and biological activity. The presence of multiple hydroxyl groups enhances its potential as a therapeutic agent.

Anticancer Activity

Numerous studies have investigated the anticancer properties of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one.

In Vitro Studies

  • Cell Line Evaluations :
    • The compound has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (leukemia).
    • In one study, it exhibited significant cytotoxicity with an IC50 value of approximately 20.1 µM against BT549 breast cancer cells .
  • Mechanism of Action :
    • The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Studies

  • A study conducted by researchers at the University of Indianapolis demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for development as an anticancer drug .

Antioxidant Activity

The antioxidant properties of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one have also been assessed through various assays:

  • DPPH Radical Scavenging :
    • The compound showed effective scavenging activity against DPPH radicals with inhibition values ranging from 24.30% to 35% depending on the concentration used .
  • Ferric Reducing Antioxidant Power (FRAP) :
    • It demonstrated significant FRAP values, indicating its capacity to reduce ferric ions, which is a measure of its antioxidant potential .

Therapeutic Applications

Given its biological activities, (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one may have several therapeutic applications:

  • Cancer Therapy : Due to its potent anticancer properties, it could be developed into a novel chemotherapeutic agent.
  • Neuroprotection : Its antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress is a contributing factor.

Summary Table of Biological Activities

Activity TypeAssessed MethodologyResults
Anticancer ActivityMTT Assay on various cancer cell linesIC50 ~ 20.1 µM against BT549
Apoptosis InductionWestern Blot AnalysisUpregulation of pro-apoptotic factors
Antioxidant ActivityDPPH Scavenging TestInhibition: 24.30% - 35%
Ferric Reducing PowerFRAP TestSignificant reduction observed

Comparison with Similar Compounds

Key Structural Features:

  • Chroman-4-one backbone : A bicyclic structure with a ketone group at C-2.
  • 3,4-Dihydroxybenzylidene moiety : An α,β-unsaturated ketone system (E-configuration) that enhances electrophilicity and redox activity.
  • 7-Hydroxyl group : Contributes to hydrogen bonding and antioxidant capacity .

Comparison with Similar Compounds

Homoisoflavonoids share the chroman-4-one skeleton but differ in substituents, stereochemistry, and bioactivity. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs from Caesalpinia sappan

Compound Name Structural Differences Bioactivity Mechanism/Pathway
Brazilin (1) Lacks the C-3 benzylidene group; contains a fused benzopyran system. Endothelium-dependent vasorelaxation; inhibited by L-NNA and methylene blue . Acts via NO-cGMP pathway .
Sappanone B (3) C-3 benzyl group (saturated) instead of benzylidene. Endothelium-independent vasorelaxation; active in denuded aortic rings . Non-NO-cGMP pathway; likely Ca²⁺ channel blockade .
3-Deoxysappanone B (4) Lacks the C-3 hydroxyl group on the benzyl substituent. Similar vasorelaxant potency to (E)-3-(3,4-DHB)-7-hydroxychroman-4-one but lower efficacy . Unknown; structural simplification reduces redox activity.

Key Finding: The α,β-unsaturated ketone in (E)-3-(3,4-DHB)-7-hydroxychroman-4-one enhances endothelium-independent vasodilation compared to saturated analogs like sappanone B .

Natural Homoisoflavonoids from Other Species

Compound Name Source Structural Differences Bioactivity
Scillapersicene (1) Scilla persica 8-Hydroxy-5,7-dimethoxy substitutions on chroman-4-one. Cytotoxic against AGS gastric cancer (IC₅₀: 8.4 μM) .
3-(4'-Hydroxybenzylidene)chroman-4-one Synthetic/Plant sources Single hydroxyl at C-4' on benzylidene; lacks C-3' hydroxyl. Moderate antioxidant activity; less potent than (E)-3-(3,4-DHB)-7-hydroxychroman-4-one .
7-Hydroxy-3-(4-hydroxybenzyl)chroman-4-one Peanut (Arachis hypogaea) Saturated benzyl group instead of benzylidene. Antioxidant; identified via LC-MS/MS but untested in biological models .

Key Finding : The 3,4-dihydroxybenzylidene moiety in (E)-3-(3,4-DHB)-7-hydroxychroman-4-one is critical for dual vasorelaxant mechanisms (endothelium-dependent and independent), unlike analogs with single hydroxyl or saturated linkages .

Data Tables

Table 1. Vasorelaxant Potency of Caesalpinia sappan Homoisoflavonoids

Compound EC₅₀ (μM) in Endothelium-Intact Rings EC₅₀ (μM) in Endothelium-Denuded Rings Nitric Oxide Dependence
(E)-3-(3,4-DHB)-7-hydroxychroman-4-one 220 ± 15 240 ± 20 No
Brazilin 180 ± 10 Inactive Yes
Sappanone B 260 ± 30 280 ± 25 No

Table 2. Cytotoxic Activity of Homoisoflavonoids

Compound Cell Line IC₅₀ (μM) Structural Feature Linked to Activity
(E)-3-(3,4-DHB)-7-hydroxychroman-4-one MRSA 128 μg/mL 3,4-Dihydroxybenzylidene enhances redox cycling.
Scillapersicene AGS gastric 8.4 5,7-Dimethoxy groups improve membrane affinity.
3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-one Leukemia 38% growth inhibition Bromine atom increases electrophilicity.

Preparation Methods

Synthesis of Hydroxyacetophenone Intermediate

Starting from 3,4,5-trimethoxyphenol, acetylation is performed using acetic anhydride and boron trifluoride etherate (BF3·OEt2). The amount of BF3·OEt2 influences the reaction outcome: 3 equivalents induce simultaneous demethylation, while 1 equivalent leads only to acetylation without demethylation. This step yields 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one with approximately 87% yield after purification by flash column chromatography (ethyl acetate/n-hexane = 1:3).

Step Reagents & Conditions Product & Yield
Acetylation & Demethylation Ac2O, BF3·OEt2 (3 equiv), 70 °C, 4 h 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (87%)

Formation of 5,7,8-Trimethoxychroman-4-one

The acetophenone intermediate is treated with DMF-DMA in dimethoxyethane (DME) at 80 °C for 24 hours, followed by acidification with concentrated HCl at 50 °C. This cyclization forms the chroman-4-one core with good yield (~76%).

Step Reagents & Conditions Product & Yield
Cyclization DMF-DMA, DME, 80 °C, 24 h; then c-HCl, 50 °C, 1 h 5,7,8-trimethoxy-4H-chromen-4-one (76%)

Catalytic Hydrogenation and Demethylation

The chroman-4-one is subjected to catalytic hydrogenation (5% Pd/C under H2 atmosphere) to reduce double bonds and remove benzyl protecting groups. Following hydrogenation, boron trichloride (BCl3) is used to demethylate methoxy groups, exposing hydroxy functionalities. This step is critical to obtain the desired hydroxy-substituted chroman-4-one derivatives.

Step Reagents & Conditions Product & Yield
Hydrogenation 5% Pd/C, H2, room temperature, 1 h Debenzylated chroman-4-one
Demethylation BCl3 in CH2Cl2, 0 °C, 30 min Hydroxychroman-4-one derivatives (up to 96%)

Aldol Condensation to Form Benzylidene Chroman-4-one

The final step involves condensation of the hydroxychroman-4-one intermediate with 3,4-dihydroxybenzaldehyde under acidic catalysis (p-toluenesulfonic acid) in refluxing toluene for 12-13 hours. This produces the (E)-3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one with yields around 60-70% after purification.

Step Reagents & Conditions Product & Yield
Aldol Condensation 3,4-dihydroxybenzaldehyde, p-TsOH, toluene, reflux, 12 h (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one (60-70%)

Summary Table of Key Synthetic Steps

Step No. Intermediate/Product Key Reagents & Conditions Yield (%) Notes
1 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one Ac2O, BF3·OEt2 (3 equiv), 70 °C, 4 h 87 Acetylation with controlled demethylation
2 5,7,8-trimethoxy-4H-chromen-4-one DMF-DMA, DME, 80 °C, 24 h; c-HCl, 50 °C, 1 h 76 Cyclization to chroman-4-one core
3 Debenzylated chroman-4-one 5% Pd/C, H2, RT, 1 h 90+ Catalytic hydrogenation
4 Hydroxychroman-4-one derivatives BCl3, CH2Cl2, 0 °C, 30 min 70-96 Demethylation of methoxy groups
5 (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one 3,4-dihydroxybenzaldehyde, p-TsOH, toluene, reflux, 12 h 60-70 Aldol condensation to final product

Research Findings and Analysis

  • The use of BF3·OEt2 is pivotal in controlling the degree of demethylation during acetylation, which directly affects the yield and purity of the acetophenone intermediate.
  • DMF-DMA-mediated cyclization is an efficient method to form the chroman-4-one core, which is a key structural motif.
  • Catalytic hydrogenation combined with BCl3 demethylation allows selective removal of protecting groups and exposure of hydroxy groups without degrading the chroman-4-one skeleton.
  • Aldol condensation under acidic conditions is a robust approach to introduce the benzylidene moiety with good stereoselectivity favoring the (E)-isomer.
  • Purification by flash column chromatography using solvent systems such as ethyl acetate/n-hexane/methanol mixtures is effective for isolating high-purity intermediates and final products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one, and how can purity be validated?

  • Methodology : Synthesis typically involves Claisen-Schmidt condensation between 7-hydroxychroman-4-one and 3,4-dihydroxybenzaldehyde under acidic or basic conditions. Purity is validated via HPLC (>98% purity threshold) and NMR spectroscopy (e.g., absence of unreacted aldehyde protons at δ 9.8–10.2 ppm). Crystallization in methanol/water mixtures improves yield (70–85%) .

Q. How can the chroman-4-one core structure and stereochemistry be confirmed experimentally?

  • Methodology : X-ray crystallography is definitive for confirming the (E)-configuration and dihedral angles of the benzylidene group (e.g., C3–C7 bond angle: 121.5°). Alternative methods include NOESY NMR to detect spatial proximity between H-2′ (benzylidene) and H-4 (chromanone) .

Q. What spectroscopic techniques are critical for characterizing substituent effects on bioactivity?

  • Methodology : UV-Vis spectroscopy (λmax ~320 nm for conjugated π-system) and FT-IR (C=O stretch at 1660–1680 cm⁻¹) identify electronic interactions. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 314.08 [M+H]<sup>+</sup> .

Advanced Research Questions

Q. How do hydrogen-bonding networks and lattice energy influence the compound’s stability in solid-state formulations?

  • Methodology : Single-crystal XRD reveals O–H···O hydrogen bonds between phenolic –OH and chromanone carbonyl groups (bond length: 2.65–2.75 Å). Lattice energy calculations (DFT, B3LYP/6-31G*) predict stability trends, with entropy penalties assessed via thermogravimetric analysis (TGA) .

Q. What mechanisms underlie the compound’s antioxidant activity, and how can conflicting IC50 values across studies be resolved?

  • Methodology : Radical scavenging (DPPH/ABTS assays) shows dose-dependent activity (IC50: 12–25 μM). Contradictions arise from solvent polarity (e.g., DMSO vs. ethanol) affecting phenolic proton donation. Standardize assays using PBS (pH 7.4) and control for metal chelation via EDTA .

Q. How can computational models predict the compound’s interaction with biological targets like COX-2 or NF-κB?

  • Methodology : Molecular docking (AutoDock Vina) using PDB IDs 5KIR (COX-2) and 1NFI (NF-κB) identifies key interactions:

  • Hydrogen bonds : C7–OH with Arg120 (COX-2, ΔG = −8.2 kcal/mol).
  • π-Stacking : Benzylidene ring with Tyr371 (NF-κB). Validate via SPR binding assays (KD ≤ 10 μM) .

Q. What strategies mitigate oxidative degradation during in vitro assays?

  • Methodology : Degradation pathways (e.g., quinone formation) are monitored via LC-MS. Stabilize solutions with 0.1% ascorbic acid and conduct assays under inert atmosphere (N2). Accelerated stability studies (40°C/75% RH) confirm shelf-life .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

  • Resolution : LogP variations (1.8–2.5) stem from measurement techniques (shake-flask vs. HPLC). Use a standardized protocol (OECD 117) with octanol/water partitioning. Computational models (ALOGPS 3.0) align better with experimental HPLC-derived logP (2.3 ± 0.1) .

Q. How can discrepancies in cytotoxicity profiles across cell lines be addressed?

  • Resolution : Normalize data using cell viability controls (MTT assay) and account for membrane permeability differences (e.g., P-gp efflux in Caco-2 cells). IC50 values should be reported with Hill coefficients (nH >1 indicates cooperative binding) .

Methodological Resources

  • Structural Databases : CCDC 2032776 for crystallographic data .
  • Bioactivity References : JMicrobiol Biotech Food Sci (2021) for OFR scavenging .
  • Computational Tools : Gaussian 16 for DFT, AutoDock Vina for docking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one
Reactant of Route 2
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(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one

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